Antimony potassium oxide

Overview

Description

Antimony potassium oxide is a chemical compound that combines antimony and potassium with oxygen. It is known for its unique properties and applications in various fields, including catalysis, electronics, and medicine. This compound is often used in research and industrial processes due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Antimony potassium oxide can be synthesized through various methods. One common method involves the calcination of potassium-antimony tartrate trihydrate at temperatures ranging from 300 to 800°C. The structure of the compound varies with temperature, and the best results are often achieved at around 500°C, where the main phase formed is potassium antimony oxide along with secondary phases .

Industrial Production Methods

In industrial settings, this compound is typically produced by reacting potassium hydroxide with antimony trioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired compound. The process involves heating the reactants to high temperatures to facilitate the reaction and obtain a pure product.

Chemical Reactions Analysis

Types of Reactions

Antimony potassium oxide undergoes various chemical reactions, including oxidation, reduction, and substitution. It can react with acids, bases, and other reagents to form different products.

Common Reagents and Conditions

Oxidation: this compound can be oxidized by reagents such as hydrogen peroxide under alkaline conditions, forming higher oxidation state compounds.

Reduction: It can be reduced by metals like aluminum and iron, resulting in the formation of elemental antimony.

Substitution: The compound can undergo substitution reactions with halogens, forming antimony trihalides.

Major Products Formed

Oxidation: Higher oxidation state compounds of antimony.

Reduction: Elemental antimony.

Substitution: Antimony trihalides such as antimony trifluoride, antimony trichloride, antimony tribromide, and antimony triiodide.

Scientific Research Applications

Antimony potassium oxide has a wide range of applications in scientific research:

Biology: Employed in the study of biological processes and as a reagent in biochemical assays.

Medicine: Historically used in the treatment of tropical diseases such as schistosomiasis and leishmaniasis.

Industry: Utilized in the production of flame retardants, ceramics, and glass.

Mechanism of Action

The mechanism of action of antimony potassium oxide involves its interaction with molecular targets and pathways within biological systems. In medicinal applications, it acts as an antiparasitic agent by interfering with the metabolic processes of parasites. The compound binds to specific enzymes and proteins, disrupting their function and leading to the death of the parasite .

Comparison with Similar Compounds

Similar Compounds

Potassium antimonate: Another compound containing potassium and antimony, used in similar applications.

Antimony trioxide: A widely used antimony compound with applications in flame retardants and catalysts.

Antimony pentoxide: Known for its use in the production of flame retardants and as a catalyst in various chemical reactions.

Uniqueness

Antimony potassium oxide is unique due to its specific combination of antimony, potassium, and oxygen, which imparts distinct properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in both research and industry.

Biological Activity

Antimony potassium oxide, commonly referred to as antimony potassium tartrate (APT), is a compound that has garnered attention for its biological activity, particularly in the context of its therapeutic uses and toxicological effects. This article provides a comprehensive overview of the biological activity of APT, including its mechanisms of action, therapeutic applications, and associated health risks.

Antimony potassium tartrate has the chemical formula and is typically found as a hydrate. The compound is formed by reacting potassium hydrogen tartrate with antimony trioxide. Its structure consists of an anionic dimer of antimony tartrate, which exhibits distinct molecular symmetry and bonding characteristics that influence its biological interactions .

APT exhibits several mechanisms through which it exerts its biological effects:

- Emetic Activity : Historically, APT has been recognized for its potent emetic properties, making it useful in treating certain parasitic infections such as schistosomiasis and leishmaniasis. The emetic response is primarily mediated through stimulation of the chemoreceptor trigger zone in the brain .

- Antiparasitic Effects : APT has shown efficacy against various parasites, including those responsible for leishmaniasis. Its action involves disrupting metabolic processes within the parasites .

- Toxicological Profile : The compound is known to induce several adverse health effects, particularly at high doses. These include gastrointestinal disturbances, respiratory issues, and potential cardiac toxicity due to its effects on ion channels in cardiac tissues .

Toxicological Effects

The toxicological profile of this compound reveals significant health risks associated with exposure:

- Acute Toxicity : Exposure to APT can lead to acute symptoms such as nausea, vomiting, diarrhea, and abdominal pain. In severe cases, it may cause lethal cardiac arrhythmias .

- Chronic Exposure Risks : Long-term exposure to antimony compounds can result in chronic conditions such as pulmonary fibrosis and other respiratory diseases. Studies have indicated that occupational exposure can lead to significant accumulation of antimony in lung tissues .

- Developmental and Reproductive Toxicity : There are concerns regarding the developmental effects of APT on fetuses when pregnant individuals are exposed. Animal studies have indicated potential teratogenic effects .

Case Studies and Research Findings

Several studies have highlighted the biological activity and health implications of this compound:

- Schistosomiasis Treatment : A clinical study demonstrated that APT was effective in treating schistosomiasis, with patients showing significant improvement post-treatment. However, adverse effects were noted in some cases, necessitating careful monitoring during administration .

- Cardiotoxicity Reports : In a case involving accidental ingestion of APT, elevated levels of antimony were detected in the liver and kidney tissues post-mortem analysis, linking high doses to severe cardiac complications .

- Environmental Impact Studies : Research has shown that antimony compounds can accumulate in soil and aquatic environments, leading to bioavailability issues that affect both human health and ecological systems .

Summary Table of Biological Activity

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Primary Uses | Treatment for schistosomiasis and leishmaniasis; emetic agent |

| Mechanisms of Action | Emetic stimulation; antiparasitic disruption; ion channel interference |

| Acute Toxicity Symptoms | Nausea, vomiting, diarrhea, cardiac arrhythmias |

| Chronic Health Risks | Pulmonary fibrosis; developmental toxicity; potential for long-term organ accumulation |

Properties

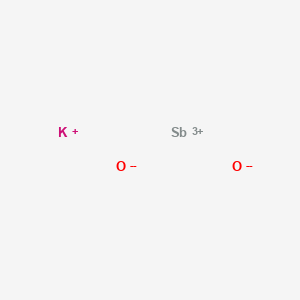

IUPAC Name |

potassium;antimony(3+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/K.2O.Sb/q+1;2*-2;+3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTLDUMDCHXGAGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[K+].[Sb+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

KO2Sb | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80890542 | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.857 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333-78-4 | |

| Record name | Antimony potassium oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001333784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Antimony potassium oxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Antimony potassium oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80890542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Antimony potassium oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.188 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.